molecular formula C12H11F3O3 B591337 Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1151240-88-8

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B591337
CAS No.: 1151240-88-8
M. Wt: 260.212
InChI Key: WJPYOCIWVYDFDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways. Its structure suggests it may interact with enzymes such as proteases or esterases , which play crucial roles in various biochemical processes .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their normal function. This inhibition can lead to a reduction in the activity of these enzymes, thereby affecting the metabolic processes they regulate .

Biochemical Pathways

By inhibiting key enzymes, this compound can disrupt several biochemical pathways. For instance, it may affect the tricarboxylic acid (TCA) cycle or glycolysis , leading to altered energy production and metabolic flux .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized by liver enzymes, and excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of target enzymes by this compound can lead to decreased substrate turnover and accumulation of intermediates. At the cellular level, this can result in altered cellular metabolism, reduced energy production, and potential cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran . The reaction proceeds as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPYOCIWVYDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione 1b (15.72 g, 49.6 mmol) was dissolved in 280 mL of ethanol under stirring, then the reaction mixture was heated to 70° C. in an oil bath overnight. After cooling, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 3-oxo-4-(2,4,5-trifluoro-phenyl)-butyric acid ethyl ester 1c (12 g, yield 88%) as a yellow oil.
Quantity
15.72 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione 1b (15.72 g, 49.6 mmol) was dissolved in 280 mL of ethanol under stirring, then the reaction mixture was heated to 70° C. in an oil bath for 12 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography with system B as eluant to obtain the title compound ethyl 3-oxo-4-(2,4,5-trifluoro-phenyl)-butyrate 1c (12 g, yield 88%) as a yellow oil. MS m/z (ESI): 259 [M−1].
Quantity
15.72 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the significance of using benzylamine as an amino donor in the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?

A1: The research highlights the advantage of using benzylamine as a cost-effective alternative to other amino donors in the multi-enzymatic cascade synthesis of the Sitagliptin intermediate, this compound [, ]. Traditionally, more expensive amino donors might be employed for this reaction. Utilizing benzylamine presents a potential cost reduction in the industrial production of Sitagliptin.

Q2: How does the multi-enzyme cascade system address the inhibitory effect of benzaldehyde, a byproduct of the reaction?

A2: The research demonstrates that benzaldehyde, a byproduct generated when benzylamine is used as an amino donor, can inhibit the transaminase enzyme crucial for the synthesis []. To circumvent this, the researchers incorporated aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp. into the system. These enzymes effectively convert benzaldehyde to benzyl alcohol, mitigating its inhibitory effect and ensuring the reaction proceeds efficiently.

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